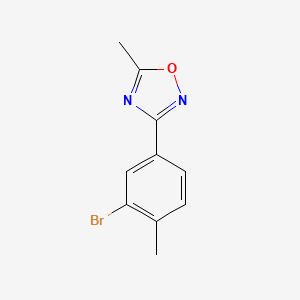![molecular formula C12H21N3 B12110617 N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)
N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
imidazolylpropylcyclohexanamine , is a chemical compound with the following structure:
Structure: C11H19N3
It features an imidazole ring (1H-imidazol-1-yl) attached to a cyclohexyl group via a three-carbon propyl linker. This compound exhibits interesting pharmacological properties and has found applications in various fields.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for preparing N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine. One common method involves the reaction of cyclohexylamine with imidazole in the presence of appropriate catalysts. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes. These methods ensure high yields and purity.
Análisis De Reacciones Químicas
Reactivity:: N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Imidazole: Used as a starting material.
Cyclohexylamine: Reactant for the synthesis.
Oxidizing agents: For oxidation reactions.
Reducing agents: For reduction reactions.
Major Products:: The major products depend on the specific reaction conditions. These could include derivatives with altered functional groups or stereochemistry.
Aplicaciones Científicas De Investigación
N-[3-(1H-imidazol-1-yl)propyl]cyclohexanamine finds applications in:
Medicine: It may act as a potential drug candidate due to its unique structure and pharmacological properties.
Chemical Biology: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for designing new compounds.
Mecanismo De Acción
The compound’s mechanism of action involves binding to specific molecular targets, potentially affecting cellular processes. Further studies are needed to elucidate these pathways fully.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H21N3 |
|---|---|
Peso molecular |
207.32 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)cyclohexanamine |
InChI |
InChI=1S/C12H21N3/c1-2-5-12(6-3-1)14-7-4-9-15-10-8-13-11-15/h8,10-12,14H,1-7,9H2 |
Clave InChI |
LUZCSSSYAPIZJE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
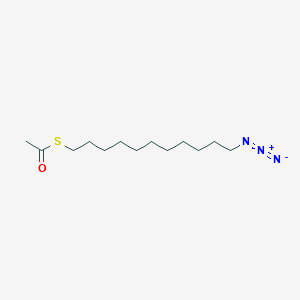
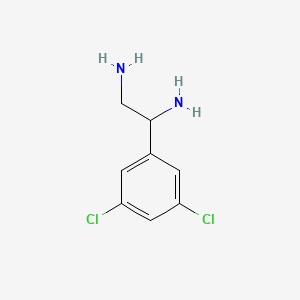
![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)

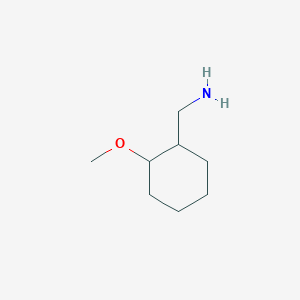
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
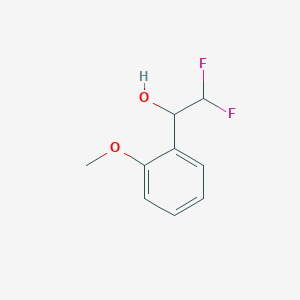
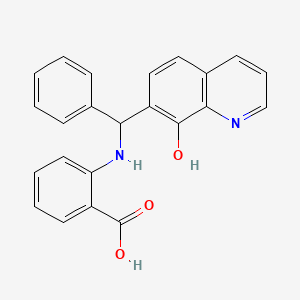
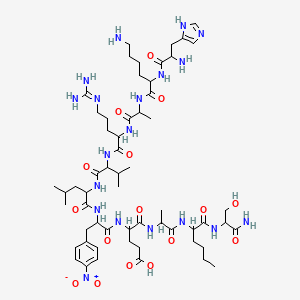
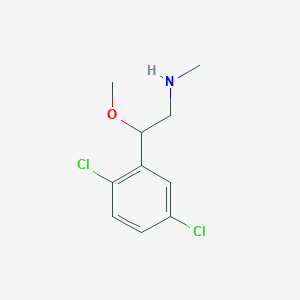
![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)
